molecular formula C18H13N3O4 B2519759 N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide CAS No. 2034339-76-7

N1-([2,2'-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide

Cat. No.: B2519759
CAS No.: 2034339-76-7
M. Wt: 335.319
InChI Key: KZCDYAJYRTZIMZ-UHFFFAOYSA-N
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Description

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is a complex organic compound that features both furan and oxalamide functional groups. This compound is of interest due to its potential applications in various fields such as organic synthesis, medicinal chemistry, and materials science. The presence of the bifuran and cyanophenyl groups imparts unique chemical properties to this molecule, making it a valuable subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide typically involves the reaction of 2,2’-bifuran-5-carboxaldehyde with 2-cyanophenylamine in the presence of oxalyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the oxalyl chloride. The general reaction scheme is as follows:

    Formation of the intermediate: 2,2’-bifuran-5-carboxaldehyde reacts with 2-cyanophenylamine to form an imine intermediate.

    Oxalamide formation: The imine intermediate is then treated with oxalyl chloride to form the final oxalamide product.

The reaction conditions typically involve:

  • Solvent: Anhydrous dichloromethane or tetrahydrofuran.
  • Temperature: Room temperature to 0°C.
  • Reaction time: Several hours to overnight.

Industrial Production Methods

Industrial production of N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and column chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The furan rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of Lewis acids like aluminum chloride.

Major Products

    Oxidation: Formation of furanones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted furans.

Scientific Research Applications

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and as a building block in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.

Comparison with Similar Compounds

Similar Compounds

    N1,N2-Bis(furan-2-ylmethyl)oxalamide: Similar structure but lacks the cyanophenyl group.

    N1,N2-Bis(2-phenylethyl)oxalamide: Contains phenylethyl groups instead of bifuran and cyanophenyl groups.

Uniqueness

N1-([2,2’-bifuran]-5-ylmethyl)-N2-(2-cyanophenyl)oxalamide is unique due to the presence of both bifuran and cyanophenyl groups, which impart distinct chemical and biological properties. This combination of functional groups is not commonly found in other oxalamide derivatives, making it a valuable compound for research and development.

Properties

IUPAC Name

N'-(2-cyanophenyl)-N-[[5-(furan-2-yl)furan-2-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O4/c19-10-12-4-1-2-5-14(12)21-18(23)17(22)20-11-13-7-8-16(25-13)15-6-3-9-24-15/h1-9H,11H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KZCDYAJYRTZIMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCC2=CC=C(O2)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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